Cas no 117291-14-2 (3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid)

3-(3-Fluorophenyl)-3-(trifluoroacetamido)propanoic acid is a fluorinated organic compound featuring both a phenyl and trifluoroacetamido moiety, which contribute to its unique reactivity and potential applications in medicinal chemistry and synthetic intermediates. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable building block for pharmaceutical research, particularly in the development of enzyme inhibitors or bioactive molecules. The trifluoroacetamido group provides a reactive handle for further derivatization, while the carboxylic acid functionality allows for versatile conjugation or salt formation. Its structural features make it suitable for studying structure-activity relationships in drug discovery.
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid structure
117291-14-2 structure
商品名:3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
CAS番号:117291-14-2
MF:C11H9F4NO3
メガワット:279.187677145004
MDL:MFCD03011834
CID:4575017
PubChem ID:3720992

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-FLUOROPHENYL)-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID
    • 3-(3-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
    • Benzenepropanoic acid, 3-fluoro-β-[(2,2,2-trifluoroacetyl)amino]-
    • 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
    • MDL: MFCD03011834
    • インチ: 1S/C11H9F4NO3/c12-7-3-1-2-6(4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)
    • InChIKey: SVRYOEPAUNPIMZ-UHFFFAOYSA-N
    • ほほえんだ: C(CC(=O)O)(NC(=O)C(F)(F)F)C1=CC=CC(F)=C1

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00867966-1g
3-(3-Fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
117291-14-2 90%
1g
¥4193.0 2023-04-05
Enamine
EN300-12613386-0.5g
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
0.5g
$645.0 2023-05-25
Enamine
EN300-12613386-1.0g
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
1g
$671.0 2023-05-25
Enamine
EN300-12613386-0.1g
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
0.1g
$591.0 2023-05-25
Enamine
EN300-12613386-2.5g
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
2.5g
$1315.0 2023-05-25
Enamine
EN300-12613386-10.0g
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
10g
$2884.0 2023-05-25
Enamine
EN300-12613386-100mg
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
100mg
$476.0 2023-10-02
Enamine
EN300-12613386-1000mg
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
1000mg
$541.0 2023-10-02
Enamine
EN300-12613386-2500mg
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
2500mg
$1063.0 2023-10-02
Enamine
EN300-12613386-500mg
3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
117291-14-2
500mg
$520.0 2023-10-02

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid 関連文献

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acidに関する追加情報

Introduction to 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid (CAS No. 117291-14-2)

3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 117291-14-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of both fluorine and trifluoroacetamide functional groups, which contribute to its unique chemical properties and biological activities. The structural configuration of this molecule, featuring a propanoic acid backbone substituted with a 3-fluorophenyl group and a trifluoroacetamido moiety, makes it a promising candidate for further exploration in drug discovery and development.

The fluorine atom in the 3-fluorophenyl ring is a key structural feature that enhances the metabolic stability and binding affinity of the molecule. Fluorinated aromatic compounds are widely recognized for their ability to modulate biological pathways, often leading to improved pharmacokinetic profiles. In contrast, the trifluoroacetamido group introduces additional electronic and steric effects, influencing both the solubility and reactivity of the compound. These combined features make 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid a versatile scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of this compound with greater accuracy. Studies have suggested that molecules containing both fluorine and trifluoroacetamide moieties may exhibit inhibitory effects on various enzymatic targets, including kinases and proteases. These enzymes are often implicated in critical cellular processes such as signal transduction, cell proliferation, and apoptosis. By targeting these pathways, 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid could potentially serve as a lead compound for the development of drugs against diseases such as cancer, inflammation, and neurodegeneration.

One of the most compelling aspects of this compound is its potential application in the design of fluorescent probes for biological imaging. The presence of both fluorine atoms and an amide group allows for facile conjugation with other functional molecules, enabling the creation of probes that can be used to visualize specific cellular processes in real-time. Such probes are invaluable tools for researchers studying dynamic biological systems, providing insights into mechanisms that were previously inaccessible.

The synthesis of 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid presents unique challenges due to the sensitivity of the fluorine-containing groups. However, recent improvements in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly effective in constructing the desired framework. These advancements have not only facilitated access to this compound but have also laid the groundwork for exploring related analogs with tailored biological properties.

In vitro studies have begun to uncover the pharmacological profile of 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid, revealing potential applications in modulating immune responses. The compound has shown promise in preliminary assays as an antagonist for certain receptors involved in inflammation, suggesting its utility in treating autoimmune disorders. Additionally, its interaction with cellular membranes has been investigated, indicating that it may exhibit properties similar to those of membrane-permeable peptides used in drug delivery systems.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the exploration of 3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid. By leveraging large datasets of chemical structures and biological activities, computational models can predict how modifications to this molecule might affect its potency and selectivity. This approach has already led to the identification of novel derivatives with enhanced therapeutic potential, demonstrating the power of interdisciplinary collaboration between chemists, biologists, and computer scientists.

Future research directions for CAS No. 117291-14-2 include its evaluation as an intermediate in peptide mimetics and peptidomimetics. The trifluoroacetamide group provides a stable amide linkage that can be exploited to create peptidomimetic cores resistant to enzymatic degradation. Such mimetics are increasingly important in drug development due to their improved bioavailability compared to natural peptides.

The environmental impact of fluorinated compounds is also a critical consideration in their development and application. While fluorine atoms enhance pharmaceutical properties, they can also pose challenges during disposal if not managed properly. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint without compromising efficacy.

In conclusion,3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid (CAS No. 117291-14-2) represents a fascinating example of how structural modifications can lead to novel bioactivities with significant therapeutic implications. Its unique combination of fluorine-containing groups and an amide moiety makes it a valuable scaffold for drug discovery efforts aimed at treating a wide range of diseases. As research continues to uncover new applications for this compound,CAS No. 117291-14-2 is poised to play an increasingly important role in pharmaceutical innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:117291-14-2)3-(3-fluorophenyl)-3-(trifluoroacetamido)propanoic acid
A1108435
清らかである:99%
はかる:1g
価格 ($):550.0